molecular formula C19H23N3O2 B2570395 N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 933238-46-1

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2570395
CAS No.: 933238-46-1
M. Wt: 325.412
InChI Key: YXISETHOJUDFJC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound It belongs to the class of acetamides and is characterized by the presence of a cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:

    Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The cinnoline derivative is then subjected to an acylation reaction with 2-(2,3-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Cyclization: Utilizing continuous flow reactors for the cyclization step to ensure consistent quality and yield.

    Automated Acylation: Employing automated systems for the acylation reaction to enhance efficiency and reduce human error.

    High-throughput Purification: Using advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the cinnoline ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Alcohols or ketones derived from the methyl groups.

    Reduction Products: Alcohols formed from the reduction of the carbonyl group.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: Explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves:

    Molecular Targets: The compound may target specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(3-oxo-2,3-dihydro-1H-indol-2-yl)acetamide
  • N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-yl)acetamide

Comparison:

  • Structural Differences: While these compounds share a similar acetamide backbone, they differ in the heterocyclic ring system attached to the acetamide group.
  • Unique Properties: N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its specific cinnoline ring system, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-7-8-17-15(9-12)10-19(24)22(21-17)11-18(23)20-16-6-4-5-13(2)14(16)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXISETHOJUDFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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